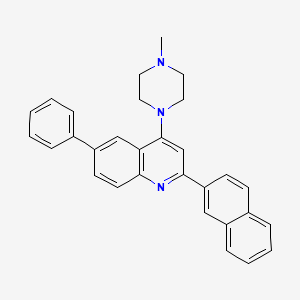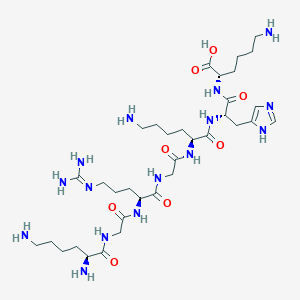![molecular formula C22H37NO3 B14181447 N-[(2S,3R)-1,3-dihydroxypentadecan-2-yl]benzamide CAS No. 920277-41-4](/img/structure/B14181447.png)
N-[(2S,3R)-1,3-dihydroxypentadecan-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2S,3R)-1,3-dihydroxypentadecan-2-yl]benzamide is a complex organic compound with a molecular formula of C22H37NO3 This compound is characterized by the presence of a benzamide group attached to a dihydroxypentadecan chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S,3R)-1,3-dihydroxypentadecan-2-yl]benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method utilizes ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This green and rapid pathway offers high yields and eco-friendly conditions .
Industrial Production Methods
Industrial production of benzamide derivatives often employs high-temperature reactions between carboxylic acids and amines
Análisis De Reacciones Químicas
Types of Reactions
N-[(2S,3R)-1,3-dihydroxypentadecan-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its functional groups.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure high yields and purity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler amines or alcohols.
Aplicaciones Científicas De Investigación
N-[(2S,3R)-1,3-dihydroxypentadecan-2-yl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Medicine: It is being investigated for its potential therapeutic effects, including anti-tubercular activity.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of N-[(2S,3R)-1,3-dihydroxypentadecan-2-yl]benzamide involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of bacterial growth or modulation of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]benzamide: This compound is similar in structure but has a longer carbon chain.
N-[(2S,3R)-1,3-dihydroxy-2-octadecanyl]benzamide: Another similar compound with slight variations in its molecular structure.
Uniqueness
N-[(2S,3R)-1,3-dihydroxypentadecan-2-yl]benzamide is unique due to its specific dihydroxypentadecan chain, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
920277-41-4 |
|---|---|
Fórmula molecular |
C22H37NO3 |
Peso molecular |
363.5 g/mol |
Nombre IUPAC |
N-[(2S,3R)-1,3-dihydroxypentadecan-2-yl]benzamide |
InChI |
InChI=1S/C22H37NO3/c1-2-3-4-5-6-7-8-9-10-14-17-21(25)20(18-24)23-22(26)19-15-12-11-13-16-19/h11-13,15-16,20-21,24-25H,2-10,14,17-18H2,1H3,(H,23,26)/t20-,21+/m0/s1 |
Clave InChI |
DREYLUSOVLZKDZ-LEWJYISDSA-N |
SMILES isomérico |
CCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)C1=CC=CC=C1)O |
SMILES canónico |
CCCCCCCCCCCCC(C(CO)NC(=O)C1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


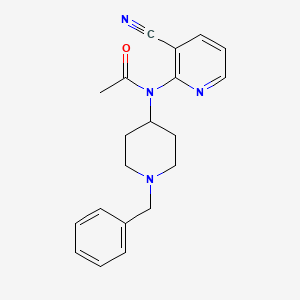
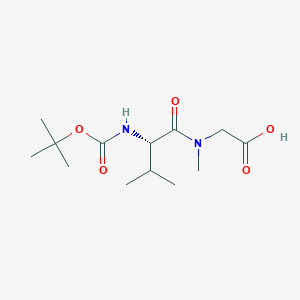
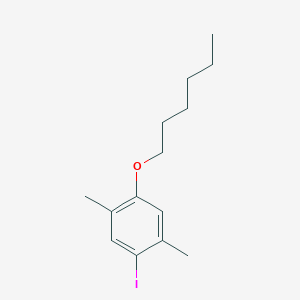
![lithium;2-[[1-(benzenesulfonyl)pyrrolo[2,3-b]pyridin-2-yl]methyl]pyrrolidine-1-sulfonate](/img/structure/B14181376.png)
![1-(3-Acetyl[1,1'-biphenyl]-4-yl)-2-hydroxyethan-1-one](/img/structure/B14181383.png)
![Methyl 4-({[(2S)-pyrrolidin-2-yl]methyl}amino)benzoate](/img/structure/B14181386.png)
![1-[2-(3-Chlorophenyl)-1-phenylethenyl]pyrrolidine](/img/structure/B14181395.png)
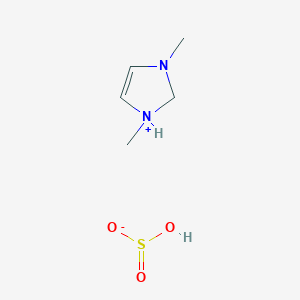
![4-{[4-(Trifluoromethyl)phenyl]methoxy}benzene-1,2-dicarbonitrile](/img/structure/B14181411.png)
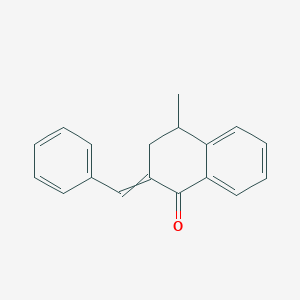
![6,11-Bis[(trimethylsilyl)oxy]tetracene-5,12-dione](/img/structure/B14181430.png)
![3-[Dimethyl(phenyl)silyl]-1-phenyl-1H-pyrazole](/img/structure/B14181432.png)
